molecular formula C9H17NO4S B12329580 (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid

Cat. No.: B12329580
M. Wt: 235.30 g/mol
InChI Key: NSRLJESZWULTTQ-XPJFZRNWSA-N
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Description

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is a compound with a unique structure that includes an acetamido group, a hydroxybutan-2-ylthio group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of an amino acid derivative to introduce the acetamido group.

    Introduction of the Hydroxybutan-2-ylthio Group: This step involves the thiolation of a hydroxybutan-2-yl derivative, followed by its attachment to the acetamido group.

    Formation of the Propanoic Acid Backbone: This step involves the formation of the propanoic acid backbone through a series of reactions, including oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxybutan-2-ylthio group can undergo oxidation or reduction, affecting the redox state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

2-acetamido-3-[(2R)-4-hydroxybutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6-,8?/m1/s1

InChI Key

NSRLJESZWULTTQ-XPJFZRNWSA-N

Isomeric SMILES

C[C@H](CCO)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CC(CCO)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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